molecular formula C14H12Cl4N4O2Zn B8081396 Fast Blue Salt B

Fast Blue Salt B

Cat. No. B8081396
M. Wt: 475.5 g/mol
InChI Key: GPPKNJIWDULNQH-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Fast blue salt B is an organic chloride salt composed of 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium), zinc and chloride ions in a ratio of 1:1:4. Used for detection of marijuana metabolites in urine. It has a role as a histological dye. It is an organic chloride salt and a zinc molecular entity. It contains a zinc dichloride and a fast blue B.

Scientific Research Applications

  • Narcotic Identification : Fast Blue B Salt (FBBS) is used as a semi-confirmed colorimetric test in urine examination for Methamphetamine (MA) and Methylenedioxymethamphetamine (MDMA) identification. The method's selectivity was confirmed using High-Performance Thin Layer Chromatography (HPTLC) and Gas Chromatography Mass Spectroscopy (GCMS) (Supiyani, Siahaan, & Hutagaol, 2022).

  • Food Analysis : An improved colorimetric method using Fast Blue B Zn salt was developed for determining alkylresorcinols in cereals and whole-grain cereal products. This method is sensitive, fast, accessible, and inexpensive, making it a promising tool for food analysis (Gajda, Kulawinek, & Kozubek, 2008).

  • Protein Analysis : Fast Blue Salt B has been used in a histochemical tetrazonium reaction for specific staining and highly reproducible demonstration of proteins. This method is suitable for microspectrometric protein determination within a cell species (Nöhammer, 1978).

  • Illicit Drug Analysis : A study on the electrochemical behavior of ∆9‐THC, the psychoactive substance in marijuana, showed that cyclic voltammetry technique could differentiate ∆9‐THC from other plant extracts and avoid false positive results using thin‐layer chromatography and Fast Blue B salt (Balbino et al., 2016).

  • Enzyme Activity Demonstration : Fast Blue B is used in the histochemical demonstration of aminopeptidase activity, particularly in unfixed frozen sections of liver, intestine, and kidney, indicating its utility in biochemical research (McCabe & Chayen, 1965).

  • Agricultural Applications : Fast Blue B-salt (FBB) has been employed in a colorimetric method to select catechin-rich tea trees. This method correlates closely with high-performance liquid chromatography (HPLC) analysis, highlighting its potential in agricultural research (Kim et al., 2010).

properties

IUPAC Name

zinc;4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;tetrachloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPKNJIWDULNQH-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl4N4O2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20282-70-6 (Parent)
Record name Fast Blue B Salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fast Blue Salt B

CAS RN

14263-94-6
Record name 4,4′-Bi[2-methoxybenzenediazonium] tetrachlorozincate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14263-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fast Blue B Salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.669
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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